methyl 1H-thieno[3,4-d]imidazole-4-carboxylate
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Overview
Description
Methyl 1H-thieno[3,4-d]imidazole-4-carboxylate is an organic compound that belongs to the class of heterocyclic compounds This compound features a fused ring system consisting of a thieno ring and an imidazole ring, with a carboxylate ester group attached
Mechanism of Action
Target of action
Imidazole derivatives are known to interact with a wide range of biological targets. They are key components in many biologically active compounds and have been found in many important synthetic drug molecules . Thienoimidazole derivatives, while less studied, may have similar properties.
Mode of action
The mode of action of imidazole derivatives can vary greatly depending on the specific compound and its targets. Generally, they can bind with high affinity to multiple receptors, influencing various biological activities .
Biochemical pathways
Imidazole derivatives can affect a variety of biochemical pathways due to their broad range of biological activities. These can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Pharmacokinetics
The ADME properties of imidazole derivatives can also vary widely. Factors such as the compound’s solubility, stability, and the presence of functional groups can influence its absorption, distribution, metabolism, and excretion .
Result of action
The molecular and cellular effects of imidazole derivatives can include changes in cell signaling, inhibition of enzyme activity, and interference with DNA or RNA function, among others .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of imidazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1H-thieno[3,4-d]imidazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1H-imidazole-4-carboxylic acid with methanol in the presence of sulfuric acid as a catalyst. The reaction is carried out at elevated temperatures, usually around 80°C, to facilitate the formation of the ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 1H-thieno[3,4-d]imidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or other reduced derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an enzyme inhibitor and has been studied for its biological activity.
Medicine: Research has explored its use as a potential drug candidate for treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-imidazolecarboxylate
- Ethyl 1-methyl-1H-imidazole-4-carboxylate
- 1H-Imidazole-4-carboxylic acid methyl ester
Uniqueness
Methyl 1H-thieno[3,4-d]imidazole-4-carboxylate is unique due to its fused ring system, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 1H-thieno[3,4-d]imidazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S/c1-11-7(10)6-5-4(2-12-6)8-3-9-5/h2-3H,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CESFQXHQSARERP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CS1)NC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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